molecular formula C15H19N5O6S B2684644 6-amino-5-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 893378-36-4

6-amino-5-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2684644
CAS RN: 893378-36-4
M. Wt: 397.41
InChI Key: IKDCEGQDZFLDSP-UHFFFAOYSA-N
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Description

6-amino-5-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H19N5O6S and its molecular weight is 397.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Derivatives

The compound and its derivatives have been synthesized through various methods, including N-acyliminium ion chemistry and multicomponent reactions. For instance, Veerman et al. (2003) explored the synthesis of 2,6-bridged piperazine-3-ones starting from alpha-amino acids, demonstrating a method for creating compounds with similar structural motifs (Veerman et al., 2003). Rahmani et al. (2018) reported an efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones, showcasing the utility of novel catalysts in the creation of pyrimidine derivatives (Rahmani et al., 2018).

Chemical Structure and Properties

The detailed examination of chemical structures and their properties provides insights into the potential applications of these compounds. Jagadish et al. (2003) investigated organic crystal engineering with piperazine-2,5-diones, offering a glimpse into the supramolecular organization and potential for material science applications (Jagadish et al., 2003).

Antimicrobial and Antitumor Activities

Several studies have focused on the antimicrobial and antitumor activities of derivatives of this compound. Abu‐Hashem et al. (2011, 2018) synthesized new derivatives with promising analgesic and anti-inflammatory activities, as well as antimicrobial properties, highlighting the versatility of this compound's framework for drug development (Abu‐Hashem et al., 2011); (Abu‐Hashem, 2018).

Photophysical Properties

Research into the photophysical properties of derivatives, such as those by Gan et al. (2003), provides insights into potential applications in materials science and sensing technologies. The study on piperazine substituted naphthalimide model compounds illustrates the influence of structure on fluorescence and photo-induced electron transfer properties, pointing towards applications in fluorescent probes and sensors (Gan et al., 2003).

properties

IUPAC Name

6-amino-5-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O6S/c1-17-12(16)11(14(22)18(2)15(17)23)27(24,25)20-7-5-19(6-8-20)13(21)10-4-3-9-26-10/h3-4,9H,5-8,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDCEGQDZFLDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-5-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

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